molecular formula C20H16ClIN2O5 B11525633 2-chloro-5-[(4Z)-4-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

2-chloro-5-[(4Z)-4-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B11525633
M. Wt: 526.7 g/mol
InChI Key: FRWGGRGONFCDFC-MLPAPPSSSA-N
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Description

2-CHLORO-5-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound that features a combination of chloro, ethoxy, hydroxy, and iodo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves multi-step organic reactions. Key steps may include:

  • Halogenation reactions to introduce chloro and iodo groups.
  • Condensation reactions to form the pyrazole ring.
  • Esterification and hydrolysis steps to introduce the ethoxy and hydroxy groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The iodo group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products

  • Oxidation of the hydroxy group may yield a ketone or aldehyde.
  • Reduction of the iodo group may yield a deiodinated product.
  • Substitution of the chloro group may yield various substituted derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology

  • Potential applications in the development of pharmaceuticals.
  • Studied for its biological activity and interactions with biomolecules.

Medicine

  • Investigated for its potential therapeutic properties.
  • May serve as a lead compound for drug development.

Industry

  • Used in the production of specialty chemicals.
  • Potential applications in material science for the development of new materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID would depend on its specific applications. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-5-[(4Z)-4-[(3-HYDROXY-4-METHOXY-5-IODOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
  • 2-CHLORO-5-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-BROMOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID

Uniqueness

The unique combination of substituents in 2-CHLORO-5-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16ClIN2O5

Molecular Weight

526.7 g/mol

IUPAC Name

2-chloro-5-[(4Z)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C20H16ClIN2O5/c1-3-29-17-8-11(7-16(22)18(17)25)6-13-10(2)23-24(19(13)26)12-4-5-15(21)14(9-12)20(27)28/h4-9,25H,3H2,1-2H3,(H,27,28)/b13-6-

InChI Key

FRWGGRGONFCDFC-MLPAPPSSSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O)C)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O)C)I)O

Origin of Product

United States

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